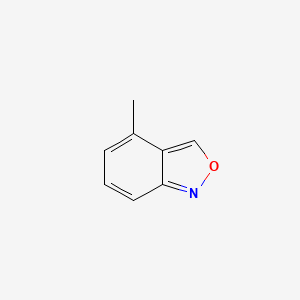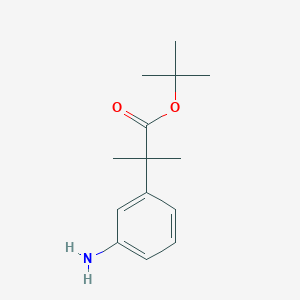
2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine
描述
2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, a nitro group at position 5, and a methylamino group at position 6
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine typically involves multiple steps One common method starts with the nitration of 2,4-dichloropyrimidine to introduce the nitro group at position 5The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the desired transformations.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yields and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Safety measures are also critical, given the potential hazards associated with the reagents and intermediates used in the synthesis .
化学反应分析
Types of Reactions
2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 2,4-Dichloro-5-amino-6-methylaminopyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a lead compound in the development of new drugs, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides
作用机制
The mechanism of action of 2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, while the chlorine atoms and methylamino group contribute to its binding affinity and specificity .
相似化合物的比较
Similar Compounds
2,4-Dichloro-5-nitropyrimidine: Lacks the methylamino group at position 6.
2,4-Dichloro-6-methylaminopyrimidine: Lacks the nitro group at position 5.
5-Nitro-6-methylaminopyrimidine: Lacks the chlorine atoms at positions 2 and 4.
Uniqueness
2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methylamino) groups allows for a diverse range of chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications .
属性
分子式 |
C5H4Cl2N4O2 |
|---|---|
分子量 |
223.01 g/mol |
IUPAC 名称 |
2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C5H4Cl2N4O2/c1-8-4-2(11(12)13)3(6)9-5(7)10-4/h1H3,(H,8,9,10) |
InChI 键 |
IMNNQSYNWZHITA-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[4-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]heptanoic acid](/img/structure/B8500224.png)


![[(2-Iodo-5-methoxyphenoxy)methyl]oxirane](/img/structure/B8500245.png)


![benzyl N-[(chloromethoxy)carbonyl]glycinate](/img/structure/B8500292.png)




![1-(3,4-Dichlorophenyl)-3-(propan-2-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B8500322.png)

